molecular formula C11H14FN3O6 B12062998 Capecitabine Impurity M

Capecitabine Impurity M

Cat. No.: B12062998
M. Wt: 303.24 g/mol
InChI Key: KYPRNCZVBFLOSP-FJGDRVTGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Capecitabine Impurity M, chemically known as (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate, is a byproduct found during the synthesis of Capecitabine. Capecitabine is an oral chemotherapy drug used primarily in the treatment of colorectal and breast cancers. Impurities like this compound are critical to identify and control to ensure the safety and efficacy of the pharmaceutical product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Capecitabine Impurity M is typically formed during the multi-step synthesis of Capecitabine. The synthesis involves the condensation of 5-fluorouracil with a sugar moiety, followed by several protection and deprotection steps. The impurity can arise from incomplete reactions or side reactions during these steps.

Industrial Production Methods: In industrial settings, the production of Capecitabine involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to monitor and separate impurities, including this compound, ensuring they remain within acceptable limits .

Chemical Reactions Analysis

Types of Reactions: Capecitabine Impurity M can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound.

    Reduction: This can lead to the formation of different derivatives.

    Substitution: This can occur at the fluorine or carbamate groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce de-fluorinated compounds .

Scientific Research Applications

Analytical Method Development

High-Performance Liquid Chromatography (HPLC)

Recent studies have emphasized the importance of developing robust analytical methods for the detection and quantification of Capecitabine and its impurities, including Capecitabine Impurity M. A notable method involves reverse-phase high-performance liquid chromatography (RP-HPLC), which has been validated for its selectivity, accuracy, and precision in quantifying Capecitabine along with its impurities .

  • Method Validation Parameters:
    • Selectivity : The method demonstrated clear separation of Capecitabine from its impurities.
    • Limit of Quantitation (LOQ) : For Capecitabine, the LOQ was established at 0.1522 µg/mL, while for Impurity M, it was identified at comparable levels .
    • Linearity : The correlation coefficient for the calibration curve exceeded 0.99, indicating a strong linear relationship across the tested concentration range .

Impurity Profile Studies

Studies have identified various impurities associated with Capecitabine, including this compound. These impurities can arise during synthesis or storage and may impact the drug's therapeutic efficacy.

  • Characterization of Impurities :
    • Five new peaks corresponding to potential impurities have been observed in HPLC analyses, with area percentages ranging from 0.05% to 0.12% .
    • Two specific intermediates related to the synthesis process have been characterized as significant contributors to these impurity profiles.

Clinical Implications

The presence of impurities like this compound can influence clinical outcomes. For instance, variations in impurity levels may correlate with differing patient responses to treatment regimens involving Capecitabine.

  • Case Studies : A phase II study comparing Capecitabine with other chemotherapeutic agents highlighted that higher impurity levels could lead to increased adverse effects such as anemia and gastrointestinal disturbances .

Safety and Efficacy Considerations

The safety profile of Capecitabine can be affected by its impurities. Adverse events reported in clinical trials often include:

  • Gastrointestinal issues (e.g., diarrhea, nausea)
  • Hematological toxicities (e.g., anemia)
  • Dermatological reactions (e.g., hand-foot syndrome)

Monitoring impurity levels is crucial in mitigating these risks and ensuring patient safety .

Research Findings and Future Directions

Ongoing research aims to further elucidate the role of this compound in both therapeutic efficacy and safety. Future studies are likely to focus on:

  • Long-term effects : Understanding how chronic exposure to impurities affects patient outcomes.
  • Regulatory Standards : Establishing stricter guidelines for acceptable impurity levels in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of Capecitabine Impurity M is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and reactivity is crucial for ensuring the overall safety and efficacy of Capecitabine. The molecular targets and pathways involved would likely be similar to those of Capecitabine, focusing on the inhibition of thymidylate synthase, which is essential for DNA synthesis .

Comparison with Similar Compounds

    Capecitabine Impurity A: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.

    Capecitabine Impurity B: (1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-methyltetrahydrofuran-2-yl)-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl)methyl carbamate.

Uniqueness: Capecitabine Impurity M is unique due to its specific structural configuration and the conditions under which it forms. Unlike other impurities, it may have distinct reactivity and stability profiles, making its identification and control particularly important in the pharmaceutical manufacturing process .

Biological Activity

Capecitabine is an oral prodrug that is converted into the active chemotherapeutic agent 5-fluorouracil (5-FU) through a series of enzymatic reactions. The presence of impurities, such as Capecitabine Impurity M, can significantly influence the drug's efficacy and safety profile. This article explores the biological activity of this compound, focusing on its pharmacological properties, metabolic pathways, and implications in cancer treatment.

Overview of Capecitabine and Its Metabolites

Capecitabine is primarily used in the treatment of various cancers, including breast, colorectal, and gastric cancers. It undergoes a three-step metabolic conversion:

  • Conversion to 5′-deoxy-5-fluorocytidine (5′-DFCR)
  • Conversion to 5′-deoxy-5-fluorouridine (5′-DFUR)
  • Conversion to 5-FU , which exerts the cytotoxic effects against tumor cells .

This compound: Structural Characteristics

This compound has been identified through high-performance liquid chromatography (HPLC) as a significant impurity associated with capecitabine formulations. Its structure is characterized by specific molecular fragments that can affect its biological activity. The impurity exhibits distinct mass spectral properties, which can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Pharmacological Properties

The biological activity of this compound is not fully elucidated; however, it is believed to possess some degree of cytotoxicity due to its structural similarity to capecitabine and its metabolites. Preliminary studies suggest that impurities may modulate the pharmacokinetics and pharmacodynamics of capecitabine, potentially affecting therapeutic outcomes.

Case Studies and Research Findings

  • Adherence and Efficacy : A study examining patient adherence to capecitabine therapy indicated that variations in plasma concentrations of capecitabine and its metabolites could influence treatment efficacy. This variability may be exacerbated by the presence of impurities like this compound .
  • Synergistic Effects : In human cancer xenograft models, capecitabine has demonstrated synergistic effects when combined with other chemotherapeutic agents such as docetaxel. The role of impurities in these interactions remains an area for further investigation .
  • Toxicity Profiles : Genetic polymorphisms affecting the metabolism of capecitabine can lead to increased toxicity, particularly in patients with specific mutations in enzymes involved in its metabolic pathway. The presence of impurities might also contribute to adverse effects by altering the expected pharmacokinetic profiles .

Data Tables

Parameter Capecitabine This compound
Molecular Weight359.37 g/molTBD
Major Metabolites5′-DFCR, 5′-DFUR, 5-FUTBD
Peak Plasma Concentration (Cmax)12.1 μg/mLTBD
Half-life0.75 hoursTBD

Properties

Molecular Formula

C11H14FN3O6

Molecular Weight

303.24 g/mol

IUPAC Name

methyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate

InChI

InChI=1S/C11H14FN3O6/c1-4-6(16)7(17)9(21-4)15-3-5(12)8(13-10(15)18)14-11(19)20-2/h3-4,6-7,9,16-17H,1-2H3,(H,13,14,18,19)/t4-,6-,7-,9-/m1/s1

InChI Key

KYPRNCZVBFLOSP-FJGDRVTGSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)NC(=O)OC)F)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.